LogP Shift as a Permeability Discriminator: 2-(Ethylthio)-1,5-diphenyl-1H-imidazole vs. 2-Methylthio Analog
The target compound exhibits a calculated LogP of 4.86 (XLogP3) , which is approximately 0.4 LogP units higher than that of 2-(methylthio)-1,5-diphenyl-1H-imidazole (LogP ~4.44; estimated from ACD/Labs LogP model) . This increase in lipophilicity can enhance passive membrane permeability and blood-brain barrier (BBB) penetration, a critical factor for CNS-targeted applications where the methylthio analog may be suboptimal.
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | LogP = 4.86 |
| Comparator Or Baseline | 2-(Methylthio)-1,5-diphenyl-1H-imidazole (CAS 136802-80-7); LogP ≈ 4.44 (ACD/Labs LogP) |
| Quantified Difference | +0.42 LogP units (higher lipophilicity) |
| Conditions | In silico prediction; XLogP3 model for target compound; ACD/Labs LogP for comparator. |
Why This Matters
A 0.4 LogP unit increase can significantly improve passive diffusion through lipid bilayers, making the compound more suitable for cell-based assays or in vivo models where intracellular target engagement is required.
